molecular formula C6H13NO2 B054384 ethyl (2R)-2-(methylamino)propanoate CAS No. 118895-34-4

ethyl (2R)-2-(methylamino)propanoate

Cat. No. B054384
CAS RN: 118895-34-4
M. Wt: 131.17 g/mol
InChI Key: KHRLPZJTPHCMSQ-RXMQYKEDSA-N
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Description

“Ethyl (2R)-2-(methylamino)propanoate” is a chemical compound. It’s an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of methyl propanoate was investigated using a Baeyer–Villiger monooxygenase (BVMO) . Several BVMOs were identified that produce the chemically non-preferred product methyl propanoate in addition to the normal product ethyl acetate .


Molecular Structure Analysis

The structure of esters, like ethyl propanoate, involves a carbonyl group attached to an alkoxide group . The carbonyl stretch C=O of aliphatic esters appears from 1750-1735 cm-1; that of α, β-unsaturated esters appears from 1730-1715 cm-1 .


Chemical Reactions Analysis

Amines, such as methylamine, act as nucleophiles, meaning they are attracted to and then attack a positive or slightly positive part of another molecule or ion . This property allows them to react with halogenoalkanes (haloalkanes or alkyl halides), acyl chlorides (acid chlorides), and acid anhydrides .

Mechanism of Action

The mechanism of action for the reactions of amines involves the use of the active lone pair of electrons on the very electronegative nitrogen atom . These electrons are attracted to positive parts of other molecules or ions .

Future Directions

The use of a Baeyer–Villiger monooxygenase (BVMO) to produce compounds like methyl propanoate was investigated . This suggests that similar methods could potentially be used to synthesize “ethyl (2R)-2-(methylamino)propanoate” in the future.

properties

IUPAC Name

ethyl (2R)-2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-9-6(8)5(2)7-3/h5,7H,4H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRLPZJTPHCMSQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2R)-2-(methylamino)propanoate

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